molecular formula C15H18N2O2 B1414609 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester CAS No. 2197052-83-6

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Cat. No.: B1414609
CAS No.: 2197052-83-6
M. Wt: 258.32 g/mol
InChI Key: MHJLDDHXDSGJSB-UHFFFAOYSA-N
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Description

5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butyl-substituted phenyl group attached to the pyrazole ring, and a carboxylic acid methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

    Substitution Reaction: The butyl-substituted phenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.

    Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid (HCl) or sodium hydroxide (NaOH)) are used for hydrolysis.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl ring or pyrazole nitrogen.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: The major product is the carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrazole derivatives.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The butyl-substituted phenyl group and the ester functional group contribute to the compound’s overall lipophilicity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1H-pyrazole-3-carboxylic acid methyl ester
  • 5-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester
  • 5-(4-Ethylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 5-(4-Butylphenyl)-1H-pyrazole-3-carboxylic acid methyl ester is unique due to the presence of the butyl group, which can influence its chemical reactivity, physical properties, and biological activity. The butyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.

Properties

IUPAC Name

methyl 3-(4-butylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-4-5-11-6-8-12(9-7-11)13-10-14(17-16-13)15(18)19-2/h6-10H,3-5H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLDDHXDSGJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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